rac Pterosin B rac Pterosin B (R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 60657-37-6
VCID: VC21120533
InChI: InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3
SMILES: CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

rac Pterosin B

CAS No.: 60657-37-6

Cat. No.: VC21120533

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

rac Pterosin B - 60657-37-6

Specification

Description (R)-Pterosin b belongs to the class of organic compounds known as indanones. Indanones are compounds containing an indane ring bearing a ketone group (R)-Pterosin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (R)-pterosin b is primarily located in the cytoplasm. Outside of the human body, (R)-pterosin b can be found in green vegetables and root vegetables. This makes (R)-pterosin b a potential biomarker for the consumption of these food products.
CAS No. 60657-37-6
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name 6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3
Standard InChI Key SJNCSXMTBXDZQA-UHFFFAOYSA-N
SMILES CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Canonical SMILES CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Melting Point 109-110°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator